molecular formula C16H14N4O B606797 6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1628214-07-2

6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B606797
M. Wt: 278.315
InChI Key: OXELDRCVUWWSFZ-UHFFFAOYSA-N
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Description

This compound is a type of pyrazolopyrimidine . Pyrazolopyrimidines are important scaffolds which are present in many synthetic drugs such as dorsomorphin and other bone morphogenetic protein receptor inhibitors useful for treatment of anemia, muscular dystrophy, atherosclerosis, etc . They have also been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .


Synthesis Analysis

The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 332–334 °C (MeOH, decomp.) . Its 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has shown the significance of 6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile in the field of chemical synthesis. The compound is involved in reactions leading to various derivatives of pyrazolo[1,5-a]pyrimidines. For instance, Chimichi et al. (1996) demonstrated the reaction of similar compounds with hydrazine hydrate in acetic acid, leading to the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. This reaction was further elucidated using NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996). Additionally, Gol et al. (2019) highlighted an efficient, regioselective synthesis of variously substituted 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles, showcasing the compound's role in the development of novel synthetic protocols (Gol et al., 2019).

Potential Pharmacological Applications

The compound's derivatives have been studied for their potential pharmacological applications. Ismail et al. (2007) synthesized and tested a series of related compounds for their anti-inflammatory and analgesic activities. Among these, certain compounds exhibited comparable anti-inflammatory activity to standard drugs and displayed potent analgesic activity (Ismail et al., 2007). Furthermore, Attia et al. (2019) explored the anti-proliferative effects of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles against various cancer cell lines, revealing moderate to potent activity in certain compounds (Attia et al., 2019).

Antimicrobial and Antiviral Potential

Studies have also indicated the antimicrobial and antiviral potential of compounds related to 6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile. Shamroukh et al. (2007) synthesized pyrazolopyranotriazolopyrimidine derivatives and tested them for antiviral activity against Herpes Simplex Virus type-1, showcasing their potential in antiviral drug development (Shamroukh et al., 2007). Additionally, novel heterocycles derived from pyrimidinethione compounds have demonstrated promising cytotoxic and antimicrobial activities (Ramadan et al., 2019).

Future Directions

The future directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in medicine or other fields. As pyrazolopyrimidines are important scaffolds in many synthetic drugs , there is potential for this compound to be used in the development of new drugs.

properties

IUPAC Name

6-ethyl-5-(2-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-3-12-14(13-7-5-4-6-10(13)2)19-15-11(8-17)9-18-20(15)16(12)21/h4-7,9,18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUCSMPNEDSGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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